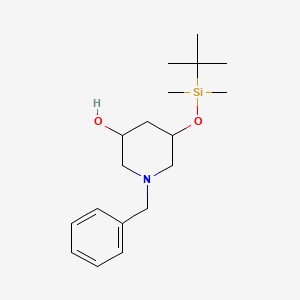

1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol

説明

“1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol” is a chemical compound . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of “this compound” involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as a silylation agent . The reaction proceeds via N-tert-butyldimethylsilylimidazole as a very reactive silylating agent . The reaction is catalyzed by DMF .Molecular Structure Analysis

The molecular structure of “this compound” includes a benzyl group, a tert-butyldimethylsilyl group, and a piperidin-3-ol group .Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group in “this compound” is hydrolytically stable . The silyl ethers can be converted back to the alcohols under acidic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 140 °C/6 mmHg, a density of 0.885 g/mL at 25 °C, and a refractive index n20/D of 1.442 .科学的研究の応用

Synthesis of N-Acetylglucosaminidase Inhibitor

The compound has been used in the preparation of N-acetylglucosaminidase inhibitors, which are significant in biochemical research. A study by Schumacher-Wandersleb, Petersen, and Peter (1994) in the European Journal of Organic Chemistry detailed the synthesis of a specific inhibitor using a process that involved fragmentation, reductive amination, and intramolecular aminomercuration, among other steps. This research contributes to understanding the synthesis and potential applications of such inhibitors in biochemistry (Schumacher-Wandersleb et al., 1994).

Electronic Effects in Glycosylation Chemistry

A study on the electronic effects of protecting groups in hydroxypiperidines used 1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol as a model to understand these effects in glycosylation chemistry. Heuckendorff, Pedersen, and Bols (2010) measured the stabilization of positive charge on ring heteroatoms by various protecting groups, including tert-butyldimethylsilyl, to assess their impact on glycosylation reactions. This research, published in Chemistry, provides insights into the "armed-disarmed" concept in carbohydrate chemistry (Heuckendorff et al., 2010).

Oxidation and Deprotection of Ethers

Research conducted by Ochiai et al. (1996) in the Journal of the American Chemical Society explored the use of tert-butyldimethylsilyl derivatives for the oxidation and deprotection of benzyl and allyl ethers. The study revealed that these compounds could effectively oxidize ethers to esters at room temperature, which is valuable for organic synthesis and chemical transformations (Ochiai et al., 1996).

Isomerization in Ribonucleosides

The tert-butyldimethylsilyl group, a key component of the compound , has been studied for its isomerization properties in ribonucleosides. A study by Olgivie and Entwistle (1981) in Carbohydrate Research investigated this phenomenon, which has implications for understanding nucleoside chemistry and potential applications in RNA research (Olgivie & Entwistle, 1981).

作用機序

Target of Action

Similar compounds have been known to act as aldol donors and acceptors in the stereocontrolled production of erythrose .

Mode of Action

It’s likely that it interacts with its targets to induce changes at the molecular level, similar to other compounds in its class .

Biochemical Pathways

Related compounds have been known to participate in the synthesis of well-defined mono- and ditelechelic polyphosphazenes .

Result of Action

It’s likely that it induces changes at the molecular level, similar to other compounds in its class .

特性

IUPAC Name |

1-benzyl-5-[tert-butyl(dimethyl)silyl]oxypiperidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO2Si/c1-18(2,3)22(4,5)21-17-11-16(20)13-19(14-17)12-15-9-7-6-8-10-15/h6-10,16-17,20H,11-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKCLOBPWVYSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(CN(C1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

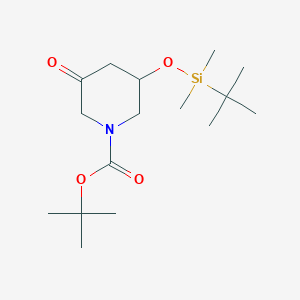

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

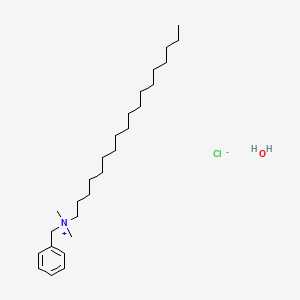

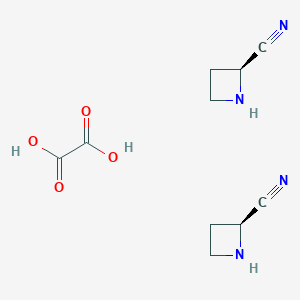

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-BOC 2-[(2-p-Tosyloxyethoxy)ethoxy]ethylamine](/img/structure/B3115023.png)

![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115048.png)

![(1S,2S,5S)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115052.png)

![1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3115054.png)

![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115081.png)